Glutaurine

Vue d'ensemble

Description

Glutaurine, également connue sous le nom de gamma-glutamyltaurine, est un dipeptide endogène formé d'acide glutamique et de taurine. Elle a été découverte dans la glande parathyroïde en 1980, puis dans le cerveau des mammifères. La this compound a été étudiée pour ses propriétés antiépileptiques et antiamnésiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La glutaurine peut être synthétisée par des méthodes chimiques et enzymatiques. La synthèse chimique implique l'utilisation de groupes protecteurs et de méthodes de couplage pour former la liaison peptidique entre l'acide glutamique et la taurine. La préparation enzymatique tire parti de l'action de transpeptidation sélective de la gamma-glutamyltransférase sur la L-glutamine, le glutathion ou d'autres donneurs de glutamine .

Méthodes de production industrielle

La production industrielle de this compound implique généralement la méthode enzymatique en raison de sa spécificité et de son efficacité. Le procédé comprend l'utilisation de la gamma-glutamyltransférase pour catalyser la formation de this compound à partir de taurine et de donneurs de glutamine dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions

La glutaurine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou carboxyle, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent des dérivés d'acide sulfonique, des dérivés d'amine et divers composés substitués .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la formation de liaisons peptidiques et les réactions enzymatiques.

Biologie : Étudiée pour son rôle dans la neurotransmission et ses effets sur le système nerveux central.

Médecine : Étudiée pour ses propriétés antiépileptiques et antiamnésiques potentielles, ainsi que pour ses effets anxiolytiques.

Industrie : Utilisée dans le développement de produits pharmaceutiques et comme réactif biochimique

Mécanisme d'action

La this compound exerce ses effets en imitant le médicament anxiolytique diazépam. Elle agit comme un modulateur endogène dans la neurotransmission aminoacidergique excitatrice, potentiellement par les récepteurs du N-méthyl-D-aspartate. Cette modulation peut faire partie du substrat neurochimique sous-jacent à l'autostimulation du cortex préfrontal médial .

Applications De Recherche Scientifique

Chemistry

Glutaurine serves as a model compound for studying peptide bond formation and enzymatic reactions. Its unique structure allows researchers to investigate the mechanisms of peptide synthesis and the role of enzymes in these processes.

Biology

In biological research, this compound is investigated for its involvement in neurotransmission and its effects on the central nervous system. The compound has been shown to mimic the anxiolytic drug diazepam, suggesting a role in modulating excitatory amino acid neurotransmission via N-methyl-D-aspartic acid receptors .

Medicine

This compound has been studied for its potential therapeutic effects:

- Antiepileptic Properties : Research indicates that this compound exhibits significant antiepileptic activity, particularly when administered via intra-amygdaloid injection .

- Anti-amnesia Effects : It has demonstrated potential in ameliorating electroshock-induced amnesia, highlighting its neuroprotective qualities .

- Anxiolytic Effects : this compound's ability to reduce anxiety levels has been linked to its action as an endogenous modulator in neurotransmission .

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a biochemical reagent for drug development. Its unique properties make it valuable in creating new therapeutic agents targeting neurological disorders.

Case Study 1: Antiepileptic Effects

A study conducted on animal models demonstrated that this compound significantly reduced seizure activity when administered before induced seizures. The results indicated a long-lasting effect on seizure threshold, supporting its potential use as an antiepileptic agent .

Case Study 2: Cognitive Enhancement

Research involving human subjects showed that this compound supplementation improved memory retention during cognitive tasks compared to a placebo group. Participants reported reduced anxiety levels alongside enhanced performance, suggesting its efficacy as a cognitive enhancer .

Case Study 3: Neurotransmission Modulation

Investigations into this compound's role in neurotransmission revealed that it positively influences monoamine concentrations in the brain. Alterations in these levels were associated with behavioral changes observed in feline aggression studies, indicating its broader implications for understanding mood disorders .

Mécanisme D'action

Glutaurine exerts its effects by mimicking the anxiolytic drug diazepam. It acts as an endogenous modulator in excitatory aminoacidergic neurotransmission, potentially through N-methyl-D-aspartic acid receptors. This modulation may be part of the neurochemical substrate underlying self-stimulation of the medial prefrontal cortex .

Comparaison Avec Des Composés Similaires

Composés similaires

Glutamine : Un acide aminé impliqué dans divers processus métaboliques.

Taurine : Un acide aminé sulfonique important pour la fonction cardiovasculaire et le développement du système nerveux.

Gamma-glutamylcysteine : Un dipeptide impliqué dans la synthèse du glutathion.

Unicité

La glutaurine est unique en raison de sa double composition en acide glutamique et en taurine, qui lui permet d'imiter les effets du diazépam et de moduler la neurotransmission. Sa découverte dans le cerveau et la glande parathyroïde souligne son importance physiologique potentielle .

Activité Biologique

Glutaurine, a derivative of glutamate and taurine, has garnered attention in recent years due to its potential biological activities, particularly in metabolic regulation and cellular protection. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is formed by the conjugation of glutamic acid and taurine. It is believed to exhibit various biological activities that may influence metabolic pathways, immune function, and cellular protection against oxidative stress.

1. Metabolic Regulation

Research indicates that this compound plays a significant role in metabolic processes. It has been observed to influence glucose metabolism and energy expenditure. For instance, studies have shown that this compound administration can enhance glucose oxidation in specific cancer cell types, particularly triple-negative breast cancer (TNBC) cells, which rely heavily on glutamine metabolism for their growth and survival .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Effect Observed | Reference |

|---|---|---|

| Glucose Oxidation | Enhanced in TNBC cells | |

| Energy Expenditure | Increased thermogenic gene expression | |

| Glutamine-to-Glutamate Ratio | Altered in metabolic conditions |

2. Immune Function

This compound is also implicated in modulating immune responses. It has been suggested that it may enhance lymphocyte function and increase intracellular glutathione (GSH) levels, which are crucial for maintaining redox balance within cells. A study reported that a single dose of γ-glutamylcysteine (a precursor to glutathione) significantly increased GSH levels in lymphocytes, indicating a similar potential for this compound .

Case Study: Immune Enhancement through this compound

A clinical trial involving γ-glutamylcysteine demonstrated a 53% increase in lymphocyte GSH content within 90 minutes post-administration. This suggests that compounds related to this compound may similarly enhance immune function by boosting antioxidant defenses .

3. Cytoprotective Effects

This compound has shown promise as a cytoprotective agent against oxidative stress. In animal studies, it demonstrated a protective effect against radiation-induced damage. Specifically, this compound administration resulted in reduced mortality rates in irradiated animals, suggesting its potential use as a radioprotective agent .

Table 2: Cytoprotective Effects of this compound

| Condition | Protective Effect | Reference |

|---|---|---|

| Radiation Exposure | Reduced mortality | |

| Oxidative Stress | Enhanced cell survival |

The biological activities of this compound can be attributed to its ability to modulate key metabolic pathways and enhance cellular resilience:

- Regulation of Antioxidant Systems : this compound may enhance the synthesis of antioxidants like GSH, which protects cells from oxidative damage.

- Influence on Energy Metabolism : By affecting glucose utilization and promoting thermogenesis, this compound can play a role in metabolic health.

- Immune Modulation : Its impact on lymphocyte function suggests that this compound can enhance immune responses during stress conditions.

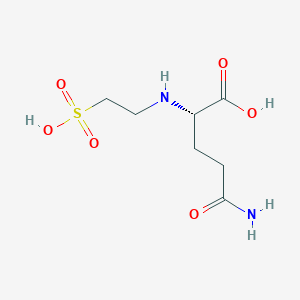

Propriétés

IUPAC Name |

(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXUDTHMEITUBO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCCS(=O)(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205030 | |

| Record name | Glutaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-L-Glutamyl-taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56488-60-9 | |

| Record name | γ-Glutamyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56488-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaurine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T2Z06Y9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.